molecular formula C10H6F3NO3 B13712335 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole

5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole

Cat. No.: B13712335
M. Wt: 245.15 g/mol
InChI Key: OTEVWPWEDOWTSB-UHFFFAOYSA-N
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Description

5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a hydroxy group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 2. C₁₀H₆F₃NO₂ for its trifluoromethyl analog) suggests a molecular weight of approximately 257.16 g/mol .

Properties

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-9(15)17-14-8/h1-5,14H

InChI Key

OTEVWPWEDOWTSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Metal-Free [3+2] Cycloaddition

A broadly researched approach involves the metal-free 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes under mild conditions. Lithium tert-butoxide in DMSO is often used as a base and solvent, respectively, to generate nitrile oxides in situ from N-hydroxybenzimidoyl chlorides, which then react with alkynes to form isoxazole derivatives.

One-Pot Multicomponent Reactions

Several environmentally benign one-pot methods have been reported for synthesizing 3,5-disubstituted isoxazoles, involving the condensation of aldehydes, hydroxylamine hydrochloride, and ketoesters under aqueous conditions with or without catalysts such as potassium phthalimide or boric acid. These methods offer mild reaction conditions, high yields, and simplified work-up.

Catalyst-Enhanced Cycloadditions

Catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promote nitrile oxide cycloadditions with alkynes without metals, improving reaction rates and selectivity. Additionally, ionic liquids have been employed as green solvents and catalysts to facilitate isoxazole formation with excellent yields and recyclability.

Specific Preparation Methods of 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole

While direct literature on the exact preparation of 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole is limited, analogous synthetic routes for related isoxazole derivatives provide a reliable framework.

Synthesis via [3+2] Cycloaddition of Nitrile Oxide and Alkyne

The typical synthetic route involves:

  • Step 1: Preparation of the nitrile oxide precursor from the corresponding 4-(trifluoromethoxy)benzaldehyde oxime.
  • Step 2: Generation of nitrile oxide in situ under basic conditions.
  • Step 3: Cycloaddition of the nitrile oxide with a suitable alkyne or propargyl alcohol to form the isoxazole ring with a hydroxy substituent at position 5.

For example, the reaction of 4-(trifluoromethoxy)benzaldehyde oxime with propargyl alcohol under basic conditions yields the desired 5-hydroxy isoxazole derivative efficiently.

One-Pot Condensation Method

Alternatively, a one-pot condensation of 4-(trifluoromethoxy)benzaldehyde, hydroxylamine hydrochloride, and a β-ketoester under aqueous or ionic liquid conditions can yield 3,5-disubstituted isoxazoles including hydroxy-substituted derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Lithium tert-butoxide, K2CO3, or DBU Facilitates nitrile oxide generation and cycloaddition
Solvent DMSO, ethanol, water, or ionic liquids DMSO and ionic liquids improve solubility and yield
Temperature Room temperature to 80 °C Mild conditions preferred for selectivity and yield
Reaction Time 6–10 hours Dependent on substrate and catalyst presence
Catalyst Metal-free or ionic liquids Metal-free preferred for green chemistry; ionic liquids recyclable

Analytical Data Supporting Synthesis

Although direct spectral data for 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole are scarce, related isoxazole derivatives show characteristic features:

Analysis Technique Observed Features Interpretation
^1H-NMR Aromatic protons at 6.5–8.0 ppm; hydroxy proton Confirms aromatic substitution and presence of hydroxyl group
^13C-NMR Signals for isoxazole carbons and trifluoromethoxy phenyl carbons Confirms ring formation and substituent attachment
IR Spectroscopy Absence of C=O ketone peak (~1700 cm^-1); presence of C–O ring stretch (~1170 cm^-1) Confirms isoxazole ring formation and no ketone impurities
Mass Spectrometry Molecular ion peak consistent with C10H6F3NO3 Confirms molecular weight and formula

Comparative Analysis with Related Isoxazole Derivatives

Compound Substituent Position Key Synthesis Feature Yield Range Reference
5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole 3-(2-trifluoromethoxy)phenyl [3+2] cycloaddition of nitrile oxide with propargyl alcohol Moderate to high
5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole 3-(4-methoxyphenyl), 5-(3-chlorophenyl) Ketone addition and heterocycle formation from brominated chalcone 42% isolated yield
3,5-Disubstituted isoxazoles (general) Various One-pot condensation of aldehydes, hydroxylamine, ketoesters High yields (>70%)

Summary and Recommendations

  • The 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole can be synthesized effectively via metal-free [3+2] cycloaddition of nitrile oxides with alkynes, particularly using 4-(trifluoromethoxy)benzaldehyde oxime and propargyl alcohol as key precursors.
  • One-pot condensation methods under aqueous or ionic liquid media also offer green and efficient alternatives.
  • Reaction conditions such as base choice, solvent, and temperature significantly influence yield and purity.
  • Analytical techniques including NMR and IR spectroscopy are essential for confirming product formation and purity.
  • Further optimization can focus on catalyst-free or recyclable catalyst systems to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole is a synthetic organic compound in the isoxazole family, drawing interest in medicinal chemistry for its potential biological activities and uses in drug development. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a candidate for therapeutic applications. Research shows that 5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole has biological activities. The trifluoromethoxy group helps with membrane penetration, and the hydroxy group can form hydrogen bonds with enzyme active sites, which can inhibit enzyme activity and modulate receptor functions, leading to pharmacological effects.

Potential Applications in Medicinal Chemistry

5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole has potential applications in medicinal chemistry, especially in developing pharmaceuticals for various diseases, because of its unique structural properties and biological activity. Its ability to modulate enzyme functions makes it a candidate for further research in drug discovery and development. Studies have shown that this compound interacts with various enzymes and receptors, potentially leading to significant therapeutic outcomes. The trifluoromethoxy group's lipophilicity enhances the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets. Further research into its specific interactions can provide insights into its therapeutic potential.

Immunoregulatory properties

Isoxazole derivatives have demonstrated immunoregulatory properties .

Anti-inflammatory Applications

Substituted isoxazolyl compounds can treat inflammation and inflammation-related disorders . These isoxazoles preferably inhibit cyclooxygenase-2 over cyclooxygenase-1 and have shown effectiveness as anti-inflammatory agents in vivo with minimal side effects .

Antioxidant Properties

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the hydroxy group, enables the compound to form hydrogen bonds with target proteins, modulating their activity .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in its analog . This difference impacts reactivity in electrophilic substitution reactions and binding affinity in biological targets.
  • Polarity and Solubility : The hydroxy group enhances water solubility, while the -OCF₃ group introduces hydrophobicity. This balance contrasts with the purely hydrophobic -CF₃ analog and the more polar -OMe derivative .

Biological Activity

5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the compound's therapeutic potential.

Structural Features and Properties

The compound contains an isoxazole ring with a hydroxy group and a trifluoromethoxy group, which significantly enhance its lipophilicity and metabolic stability. These features are critical for its interaction with biological targets, allowing it to penetrate cell membranes effectively.

Compound Name Structural Features Biological Activity Uniqueness
5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazoleHydroxy and trifluoromethoxy groupsPotential enzyme inhibition, receptor modulationEnhanced lipophilicity and stability
5-Hydroxy-3-phenylisoxazoleLacks trifluoromethoxy groupLower biological activityLess metabolic stability
3-[2-(Trifluoromethoxy)phenyl]isoxazoleLacks hydroxy groupReduced enzyme inhibitionLess effective in biological pathways

Biological Activity

Research indicates that 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can lead to significant therapeutic outcomes. For instance, studies have demonstrated its effectiveness in inhibiting alpha-amylase, an enzyme involved in carbohydrate digestion. The observed IC50 value for this activity was found to be 4.58 μM, compared to a standard inhibitor (acarbose) with an IC50 of 1.58 μM .
  • Antidiabetic Activity : In addition to alpha-amylase inhibition, the compound displayed promising antidiabetic effects in the PTP-1B assay, achieving an IC50 of 0.91 μM against a standard drug (ursolic acid), which had an IC50 of 1.35 μM .
  • Antioxidant Properties : The antioxidant potential was evaluated using a DPPH assay, where the compound exhibited an IC50 value of 2.36 μM, indicating significant free radical scavenging activity compared to ascorbic acid (IC50 = 0.85 μM) .
  • Analgesic Activity : In animal models, derivatives of isoxazoles have shown analgesic properties through various pharmacological tests such as the writhing test and hot plate test, although specific data for this compound requires further investigation .

Case Studies

Several studies have focused on the biological implications of isoxazole derivatives:

  • A study highlighted the immunoregulatory properties of isoxazole derivatives, noting their ability to modulate immune responses by affecting cytokine production and cellular proliferation . This suggests that compounds like 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole could have applications beyond traditional pharmacology.
  • Another investigation into the analgesic properties of synthesized oxazol-5(4H)-ones indicated that modifications in structure could enhance efficacy against pain pathways . This reinforces the importance of structural diversity in developing new therapeutic agents.

Synthesis Methods

The synthesis of 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole typically involves multi-step organic reactions. Common methodologies include:

  • Cycloaddition Reactions : The synthesis often employs [3+2] cycloaddition reactions between nitrile oxides and alkenes.
  • Oxime Reactions : A prevalent method involves reacting 2-(trifluoromethoxy)benzaldehyde oxime with propargyl alcohol under basic conditions to yield the desired isoxazole structure.

Optimizing these methods for yield and purity is essential for large-scale production and application in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a Claisen-Schmidt condensation between 4-(trifluoromethoxy)benzaldehyde and hydroxylamine to form the oxime intermediate.
  • Step 2 : Cyclize the oxime using a nitrile oxide precursor (e.g., chlorinated nitro compounds) under basic conditions (e.g., NaHCO₃) to form the isoxazole core .
  • Step 3 : Optimize solvent choice (e.g., ethanol for solubility) and temperature (60–80°C) to maximize yield (>70%) and purity (>95%).
  • Key Variables : Excess nitrile oxide precursors and inert atmospheres (N₂) minimize side reactions like dimerization .

Q. How can spectroscopic techniques (NMR, IR, XRD) be used to confirm the structure of this compound?

  • Methodology :

  • NMR : Compare experimental ¹H and ¹³C spectra with computational predictions (DFT/B3LYP/6-311++G**). The trifluoromethoxy group shows distinct ¹⁹F NMR shifts at ~-55 to -60 ppm .
  • XRD : Resolve crystal structure to confirm planarity of the isoxazole ring and dihedral angles between the phenyl and isoxazole moieties. Use CCDC databases for validation .
  • IR : Identify characteristic C=N (1600–1650 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches to verify functional groups .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

  • Methodology :

  • Assay Design : Use standard microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include fluconazole as a positive control .
  • Data Interpretation : Compare MIC (Minimum Inhibitory Concentration) values with known isoxazole derivatives (e.g., MIC = 8–32 µg/mL for related compounds) to assess potency .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity in enzyme inhibition studies?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). Prioritize H-bonding with the hydroxyl group and hydrophobic interactions with the trifluoromethoxy phenyl ring .
  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for regioselective derivatization .
  • MD Simulations : Run 100 ns simulations to evaluate binding stability (RMSD < 2 Å) and free energy (MM-PBSA) for lead optimization .

Q. How to resolve contradictions in bioactivity data across different studies (e.g., variable MIC values)?

  • Methodology :

  • Meta-Analysis : Compare assay protocols (e.g., broth vs. agar dilution), inoculum size, and solvent carriers (DMSO vs. water) across studies.
  • Control Standardization : Re-test the compound alongside reference drugs under identical conditions to isolate experimental variables .
  • Structural Analogues : Synthesize derivatives (e.g., methylated hydroxyl group) to determine if metabolic instability explains inconsistent results .

Q. What strategies mitigate instability of the hydroxyl group during derivatization or storage?

  • Methodology :

  • Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) during synthesis. Remove with TBAF post-derivatization .
  • Storage : Store under inert gas (Ar) at -20°C in anhydrous DMSO to prevent oxidation or hydrolysis. Monitor purity via HPLC (C18 column, 90:10 H₂O:ACN) .

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